3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 153396-85-1

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1680660
CAS Number: 153396-85-1
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pictet-Spengler Condensation: This classic method involves the condensation of an arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization. This approach is utilized in the synthesis of (1R,3R)-1,3-Dimethyl-8-hydroxy-6- methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride [].
  • Multistep Synthesis from Isoquinoline Derivatives: Another approach involves the modification of existing isoquinoline derivatives. For example, 5-Bromoisoquinoline can be converted into 8-amino-5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline through a series of nitration, methylation, and reduction steps [].
  • Reaction with 1-Methyl-3,4-dihydroisoquinoline: In a method focused on preparing isoquinolyl-substituted pyrimidine derivatives, 1-methyl-3,4-dihydroisoquinoline is reacted with 5,6-dimethyl-2-(4-fluorophenylamino)pyrimidine to obtain a quaternary ammonium salt. Subsequent reduction of this salt yields 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-group) pyrimidine and its hydrochloride [].
Molecular Structure Analysis
  • Complexation with Metal Ions: These compounds can act as ligands in coordination complexes with transition metals. For example, 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline (L) forms complexes with various metal salts such as Cr(III), Fe(III), Co(II), Cu(II), and Zn chlorides []. The structure of the complex (HL)2[CoCl4], where L is the protonated ligand, was determined by X-ray diffraction and shows a cation-anion structure stabilized by hydrogen bonds [].
  • Formation of Enaminoamides and their Reactions: 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be converted into enaminoamides, which are versatile intermediates. These enaminoamides have been shown to react with ninhydrin [], oxalyl chloride [], and arenediazonium salts [].
  • Further Functionalization: The molecule can be further functionalized through reactions at different positions. Examples include N-benzylation [], formation of pyrazolin-5-onylidene derivatives [], and introduction of cyano[benzimidazole-2-yl]methylene substituents [].
Physical and Chemical Properties Analysis
  • Crystalline Nature: The crystallographic data for the related derivative mentioned earlier [] suggests that 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also exist in a crystalline form.
Applications
  • Synthesis of Naphthylisoquinoline Alkaloids: (1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride serves as an enantiomerically pure building block for the synthesis of naphthylisoquinoline alkaloids, a class of natural products with diverse pharmacological properties [].
  • Development of AMPA Receptor Antagonists: A multistep synthesis utilizing 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives led to the development of SPD 502, a competitive AMPA receptor antagonist []. AMPA receptors are glutamate receptors involved in excitatory neurotransmission in the brain, and their antagonists have potential applications in treating neurological disorders.
  • Antifungal and Contraceptive Agents: Research has explored the synthesis of novel tetrahydroisoquinoline derivatives, some exhibiting both antifungal and contraceptive activities []. This highlights the potential for developing dual-action compounds based on the tetrahydroisoquinoline scaffold.
  • Selective NADPH Oxidase 2 (Nox2) Inhibitors: (1SR,4RS)-3,3-Dimethyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalenes, structurally related to the compound of interest, have shown promise as selective Nox2 inhibitors []. Nox2 is an enzyme involved in the production of reactive oxygen species, and its inhibition is a potential therapeutic target for various diseases.

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Compound Description: This compound serves as a crucial enantiomerically pure building block in the synthesis of Naphthylisoquinoline alkaloids []. It is synthesized through a Pictet-Spengler condensation followed by hydrogenolytic deprotection [].

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The presence of additional substituents like the hydroxyl and methoxy groups at the 8 and 6 positions, respectively, and the stereochemistry at positions 1 and 3 differentiate it from the main compound [].

8-Amino-5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a key intermediate in the synthesis of SPD 502, a competitive AMPA receptor antagonist []. It is synthesized from 5-bromoisoquinoline through a series of reactions including nitration, methylation, and reduction [].

5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine and its Hydrochloride

Compound Description: This compound, synthesized through the reaction of 1-methyl-3,4-dihydroisoquinoline with 5,6-dimethyl-2-(4-fluorophenylamino)pyrimidine followed by reduction, exhibits a significant role as a potential active pharmaceutical ingredient [].

Relevance: This compound incorporates the 1-methyl-1,2,3,4-tetrahydroisoquinoline moiety, closely resembling the core structure of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the substitution at position 2 of the tetrahydroisoquinoline ring, where this compound features a pyrimidine ring linked through its 4th position, while the main compound has a hydrogen atom [].

3,3-Dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline (L)

Compound Description: This compound acts as a ligand (L) in coordination compounds with various transition metal salts [].

Relevance: This compound shares the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline framework with 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The distinguishing feature lies in the presence of a phenylimino group attached to position 1 in this compound, replacing the hydrogen atom found in the main compound [].

3,3-dimethyl-1-N-(o-tolyl)imino-1,2,3,4-tetrahydroisoquinoline (L1)

Compound Description: This compound, similar to 3,3-Dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline (L), serves as a ligand (L1) in coordination compounds with various transition metal salts [].

1-(3-Methyl-1-phenyl-2-pyrazolin-5-onylidene-4)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (L)

Compound Description: This compound (L) forms an adduct with copper(II) nitrate hydrate []. It exists in an enamineketone isomeric form with an intramolecular hydrogen bond, creating a six-membered H-ring [].

Relevance: This compound and 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride share the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline base structure. The key difference is the presence of a (3-Methyl-1-phenyl-2-pyrazolin-5-onylidene-4) substituent at position 1 in this compound, which is absent in the main compound [].

4-substituted-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolines

Compound Description: This set of compounds encompasses a series of 4-substituted-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, with one particular derivative (3a) being studied for its biological activities [].

Relevance: These compounds share the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline core structure with 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The presence of various substituents at the 4-position distinguishes these compounds from the main compound, which has a hydrogen atom at this position [].

C-Methyl-1,2,3,4-tetrahydroisoquinolines (THIQs)

Compound Description: This group includes 1-methyl, 3-methyl, and 4-methyl-1,2,3,4-tetrahydroisoquinolines (THIQs) and their corresponding 1,3- and 1,4-dimethyl homologs. These compounds were investigated for their conformational equilibria [].

Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline scaffold with 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The presence and position of methyl substituents on the tetrahydroisoquinoline ring differentiate these compounds from the main compound, which specifically has two methyl groups at position 3 [].

4,5,6,7-tetrahydrothieno[3,2-c]pyridines

Compound Description: These are novel compounds designed as potential anticonvulsant agents. Their structures are based on replacing the benzene ring in (+)-FR115427 with a thiophene ring [].

Relevance: While not directly analogous to the 1,2,3,4-tetrahydroisoquinoline structure, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold represents a bioisosteric replacement of the benzene ring in 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, aiming to explore potential changes in biological activity [].

1-thienyl-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds are structurally similar to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, synthesized and evaluated for anticonvulsant activity against NMDA-induced seizures in mice [].

(1SR,4RS)-3,3-Dimethyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalenes

Compound Description: This group represents a series of bridged tetrahydroisoquinolines explored as selective inhibitors of NADPH oxidase 2 (Nox2) [].

Properties

CAS Number

153396-85-1

Product Name

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.7 g/mol

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H

InChI Key

FIMOOMMNAKJUQN-UHFFFAOYSA-N

SMILES

CC1(CC2=CC=CC=C2CN1)C.Cl

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.